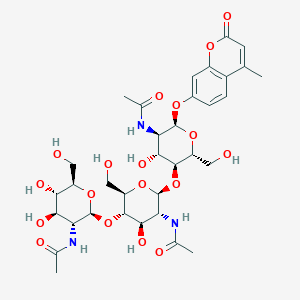
Methylumbelliferyl chitotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylumbelliferyl-Chitotriose ist ein synthetisches Substrat, das hauptsächlich in biochemischen Assays zur Messung der Aktivität von Chitinase-Enzymen verwendet wird. . Diese Verbindung ist in der Forschung, die sich mit der Chitinase-Aktivität befasst, besonders nützlich, da sie aufgrund ihrer Fluoreszenzeigenschaften eine einfache Detektion und Quantifizierung ermöglicht.
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methylumbelliferyl-Chitotriose beinhaltet typischerweise die Glykosylierung von Methylumbelliferon mit Chitotriose. Die Reaktionsbedingungen umfassen oft die Verwendung eines Glykosyldonors und eines Akzeptors in Gegenwart eines Katalysators. Der Prozess kann mehrere Schritte umfassen, darunter den Schutz und die Entschützung funktioneller Gruppen, um eine selektive Glykosylierung zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Methylumbelliferyl-Chitotriose kann großtechnische Glykosylierungsreaktionen unter Verwendung automatisierter Synthesizer umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist optimiert, um Nebenprodukte zu minimieren und die Effizienz der Reaktion zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methylumbelliferyl chitotriose typically involves the glycosylation of methylumbelliferone with chitotriose. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Reaktionstypen: Methylumbelliferyl-Chitotriose unterliegt hauptsächlich Hydrolysereaktionen, die von Chitinase-Enzymen katalysiert werden. Die Hydrolyse der glykosidischen Bindungen setzt Methylumbelliferon frei, das fluorometrisch nachgewiesen werden kann.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Chitinase-Enzyme in gepufferten Lösungen.
Detektion: Fluorometrische Detektion unter Verwendung von Anregung bei 360 nm und Emission bei 450 nm.
Hauptprodukte: Das Hauptprodukt der Hydrolysereaktion ist Methylumbelliferon, eine fluoreszierende Verbindung, die leicht quantifiziert werden kann.
Wissenschaftliche Forschungsanwendungen
Methylumbelliferyl-Chitotriose wird in der wissenschaftlichen Forschung für folgende Anwendungen verwendet:
Biochemie: Als Substrat in enzymatischen Assays zur Messung der Chitinase-Aktivität verwendet.
Biotechnologie: Wird bei der Entwicklung von Chitinase-Inhibitoren eingesetzt und untersucht deren Auswirkungen auf die Enzymaktivität.
Umweltwissenschaften: Wird im Studium des Chitinabbaus in Boden- und Meeresumgebungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Methylumbelliferyl-Chitotriose beinhaltet seine Hydrolyse durch Chitinase-Enzyme. Das Enzym bindet an das Substrat und katalysiert die Spaltung der glykosidischen Bindungen, wodurch Methylumbelliferon freigesetzt wird. Dieser Prozess beinhaltet die Bildung eines Enzym-Substrat-Komplexes, gefolgt von der Hydrolyse der glykosidischen Bindung und Freisetzung der Produkte .
Ähnliche Verbindungen:
- 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
- 4-Methylumbelliferyl N,N′-diacetylchitobioside
- 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide
Vergleich: Methylumbelliferyl-Chitotriose ist aufgrund seiner spezifischen Struktur einzigartig, wodurch es ein ideales Substrat für Chitinase-Assays ist. Im Vergleich zu anderen ähnlichen Verbindungen bietet es eine höhere Empfindlichkeit und Spezifität bei der Detektion der Chitinase-Aktivität. Seine Fluoreszenzeigenschaften machen es auch zu einer bevorzugten Wahl für quantitative Assays .
Wirkmechanismus
The mechanism of action of methylumbelliferyl chitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing methylumbelliferone. This process involves the formation of an enzyme-substrate complex, followed by the hydrolysis of the glycosidic bond and release of the products .
Vergleich Mit ähnlichen Verbindungen
- 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
- 4-Methylumbelliferyl N,N′-diacetylchitobioside
- 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide
Comparison: Methylumbelliferyl chitotriose is unique due to its specific structure, which makes it an ideal substrate for chitinase assays. Compared to other similar compounds, it provides higher sensitivity and specificity in detecting chitinase activity. Its fluorescent properties also make it a preferred choice for quantitative assays .
Eigenschaften
Molekularformel |
C34H47N3O18 |
|---|---|
Molekulargewicht |
785.7 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
BNYGKUQXGBVTRE-ITRNKESMSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















